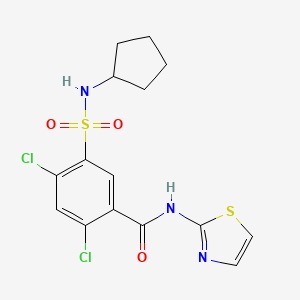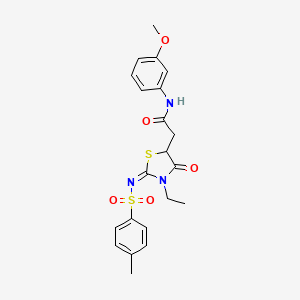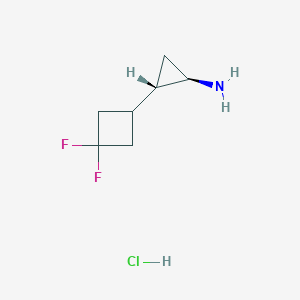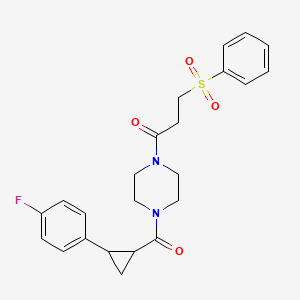
2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathway of cytokines, which are important mediators of immune responses. Therefore, inhibition of JAK3 has been investigated as a strategy for the treatment of various immune-mediated diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Studies have explored various synthesis techniques for related compounds. For instance, Regainia et al. (2000) reported on the synthesis of five-membered cyclosulfamides, starting from chlorosulfonyl isocyanate and nitrogen mustards or amino acids, which could be related to the synthesis pathways of your compound of interest (Regainia et al., 2000).
- Chemical Transformations : Kalogirou et al. (2021) discussed the cyclization of 2-[(3,5-Dichloro-4H-1,2,6-thiadiazin-4-ylidene)amino]benzamides to form related compounds, highlighting the chemical behavior under various conditions (Kalogirou et al., 2021).
Potential Applications in Medicinal Chemistry
- Antifungal Agents : Narayana et al. (2004) synthesized compounds including 2-hydroxy-5-(2-substituted-1,3-thiazol-5-yl) benzamides for their potential antifungal properties (Narayana et al., 2004).
- Anticancer Agents : Yoshida et al. (2005) designed and synthesized derivatives including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, showing in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Novel Synthetic Pathways and Methods
- Microwave-Promoted Synthesis : Saeed (2009) described a microwave-irradiated, solvent-free method for synthesizing N -(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which might offer insights into more efficient synthesis methods for similar compounds (Saeed, 2009).
Structure-Activity Relationships
- Endothelin Receptor Antagonists : Wu et al. (1997) studied N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, focusing on the structural modifications and their impacts on biological activity, which could be relevant for understanding the activity of similar compounds (Wu et al., 1997).
Green Chemistry Approaches
- Eco-Friendly Synthesis : Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, aligning with green chemistry principles (Horishny & Matiychuk, 2020).
Propiedades
IUPAC Name |
2,4-dichloro-5-(cyclopentylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S2/c16-11-8-12(17)13(25(22,23)20-9-3-1-2-4-9)7-10(11)14(21)19-15-18-5-6-24-15/h5-9,20H,1-4H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAUWVCPHBKBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)


![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)


![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)


![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
